molecular formula C17H14F3N3O5S B10950404 Ethyl 2-{cyclopropyl[(4-nitrophenyl)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Ethyl 2-{cyclopropyl[(4-nitrophenyl)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B10950404
M. Wt: 429.4 g/mol
InChI Key: ILVMYFQTURFRPS-UHFFFAOYSA-N
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Description

ETHYL 2-[CYCLOPROPYL(4-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a trifluoromethyl group, and a nitrobenzoyl moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[CYCLOPROPYL(4-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of thiourea, ethyl cyanoacetate, and various substituted benzoyl chlorides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[CYCLOPROPYL(4-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction or substituted thiazoles from nucleophilic substitution.

Scientific Research Applications

ETHYL 2-[CYCLOPROPYL(4-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[CYCLOPROPYL(4-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The nitrobenzoyl moiety may contribute to its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole Derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.

    Trifluoromethyl Substituted Compounds: Compounds with trifluoromethyl groups are known for their stability and bioactivity.

Uniqueness

ETHYL 2-[CYCLOPROPYL(4-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl and nitrobenzoyl groups enhances its potential as a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C17H14F3N3O5S

Molecular Weight

429.4 g/mol

IUPAC Name

ethyl 2-[cyclopropyl-(4-nitrobenzoyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H14F3N3O5S/c1-2-28-15(25)12-13(17(18,19)20)21-16(29-12)22(10-7-8-10)14(24)9-3-5-11(6-4-9)23(26)27/h3-6,10H,2,7-8H2,1H3

InChI Key

ILVMYFQTURFRPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(C2CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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